molecular formula C15H14O2 B8469415 2-{[([1,1'-Biphenyl]-3-yl)oxy]methyl}oxirane CAS No. 56874-00-1

2-{[([1,1'-Biphenyl]-3-yl)oxy]methyl}oxirane

Cat. No. B8469415
CAS RN: 56874-00-1
M. Wt: 226.27 g/mol
InChI Key: DCYSZVJAQDUNOS-UHFFFAOYSA-N
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Description

2-{[([1,1'-Biphenyl]-3-yl)oxy]methyl}oxirane is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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properties

CAS RN

56874-00-1

Product Name

2-{[([1,1'-Biphenyl]-3-yl)oxy]methyl}oxirane

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-[(3-phenylphenoxy)methyl]oxirane

InChI

InChI=1S/C15H14O2/c1-2-5-12(6-3-1)13-7-4-8-14(9-13)16-10-15-11-17-15/h1-9,15H,10-11H2

InChI Key

DCYSZVJAQDUNOS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.4 g of 3-phenylphenol, 52.7 g of 2-butanone and 21.5 g of potassium carbonate were initially charged to a three-neck flask equipped with KPG stirrer and stirring motor and also drier tube. After conditioning to 22° C. 23.8 g of epibromohydrin were added dropwise within about 2 hours, the temperature increased to 80° C. and then the mixture was stirred at about 75° C. for a further 45 hours. This was followed by filtration and removal of the solvent in a rotary evaporator to obtain a clear yellowish thinly liquid product.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
solvent
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.7 g of m-phenylphenol, 15.1 g of epibromohydrin, 13.6 g of potassium carbonate and 33.3 g of 2-butanone were introduced into a three-necked flask with reflux condenser and stirrer. In addition, air was slowly passed through and the temperature was held at 70° C., and the mixture was stirred for 15 hours. After filtration, the filtrate was freed from low-boiling components in a rotary evaporator. m-Phenylphenol glycidyl ether was obtained as a clear, liquid product: 1H-NMR (CDCl3, 400 MHz): 2.78 (dd, 1H), 2.90 (t, 1H), 3.36 (m, 1H), 4.02 (dd, 1H), 4.24 (dd, 1H), 6.90 (dd, 1H), 7.15 (d, 1H), 7.20 (d, 1H), 7.35 (m, 2H), 7.40 (t, 2H), 7.55 (d, 2H).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
solvent
Reaction Step One

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